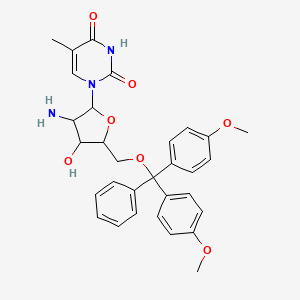
2-Amino-N6-isopentenyladenosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-N6-isopentenyladenosine is a modified nucleoside belonging to the cytokinin family. It is characterized by an adenosine molecule that has an isopentenyl group attached at the N6 position. This compound is known for its significant biological activities, including its role in RNA modification and its potential therapeutic applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-N6-isopentenyladenosine typically involves the modification of adenosine through the introduction of an isopentenyl group at the N6 position. This can be achieved using various chemical reactions, including alkylation and cyclization reactions. One common method involves the use of isopentenyl pyrophosphate as a precursor, which reacts with adenosine under specific conditions to form the desired product .
Industrial Production Methods: Industrial production of this compound may involve biotechnological approaches, such as the use of engineered microorganisms that can produce the compound through metabolic pathways. These methods are often more sustainable and cost-effective compared to traditional chemical synthesis .
Análisis De Reacciones Químicas
Types of Reactions: 2-Amino-N6-isopentenyladenosine undergoes various chemical reactions, including:
Oxidation: The isopentenyl group can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, where the isopentenyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include iodine and other halogens.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophiles like amines and thiols are often employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the isopentenyl group can lead to the formation of hydroxylated derivatives .
Aplicaciones Científicas De Investigación
2-Amino-N6-isopentenyladenosine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound plays a crucial role in RNA modification, influencing gene expression and protein synthesis.
Medicine: It has shown potential as an anti-tumor agent, particularly in the treatment of glioblastoma and other cancers. .
Industry: The compound is used in the development of biotechnological tools for RNA labeling and profiling.
Mecanismo De Acción
The mechanism of action of 2-Amino-N6-isopentenyladenosine involves its interaction with various molecular targets and pathways:
Comparación Con Compuestos Similares
2-Amino-N6-isopentenyladenosine can be compared with other similar compounds, such as:
N6-Isopentenyladenosine: This compound is structurally similar but lacks the amino group at the 2-position.
2-Methylthio-N6-isopentenyladenosine: This derivative has a methylthio group at the 2-position and is known for its role in tRNA modification.
Uniqueness: this compound is unique due to its specific structural features and its ability to modulate RNA function and exhibit anti-tumor activity. Its dual role in RNA modification and cancer therapy makes it a compound of significant interest in both basic and applied research .
Propiedades
Fórmula molecular |
C15H22N6O4 |
|---|---|
Peso molecular |
350.37 g/mol |
Nombre IUPAC |
2-[2-amino-6-(3-methylbut-3-enylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C15H22N6O4/c1-7(2)3-4-17-12-9-13(20-15(16)19-12)21(6-18-9)14-11(24)10(23)8(5-22)25-14/h6,8,10-11,14,22-24H,1,3-5H2,2H3,(H3,16,17,19,20) |
Clave InChI |
KQGVDYZMTWYNEH-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)CCNC1=C2C(=NC(=N1)N)N(C=N2)C3C(C(C(O3)CO)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[5-(hydrazinylmethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]benzamide;hydrochloride](/img/structure/B12094314.png)


![3-Amino-4-[2-(trifluoromethyl)phenyl]butanoic acid hydrochloride](/img/structure/B12094336.png)



![7-bromo-2,5-dichloro-1H-benzo[d]imidazole](/img/structure/B12094363.png)





